molecular formula C11H16N2O B8459596 1-(6-Neopentylpyrimidin-4-yl)ethanone

1-(6-Neopentylpyrimidin-4-yl)ethanone

Cat. No.: B8459596
M. Wt: 192.26 g/mol
InChI Key: NYVUDJFYCMQRBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Neopentylpyrimidin-4-yl)ethanone is a pyrimidine-derived ketone featuring a neopentyl (2,2-dimethylpropyl) group at the 6-position of the pyrimidine ring. These analogs are critical intermediates in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties . The neopentyl group introduces significant steric bulk and lipophilicity, which may influence solubility, synthetic accessibility, and biological interactions compared to smaller substituents.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-[6-(2,2-dimethylpropyl)pyrimidin-4-yl]ethanone

InChI

InChI=1S/C11H16N2O/c1-8(14)10-5-9(12-7-13-10)6-11(2,3)4/h5,7H,6H2,1-4H3

InChI Key

NYVUDJFYCMQRBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=NC(=C1)CC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(6-neopentylpyrimidin-4-yl)ethanone with structurally related pyrimidin-4-yl ethanones, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Pyrimidin-4-yl Ethanone Derivatives

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
1-(6-Methylpyrimidin-4-yl)ethanone Methyl (6) C₇H₈N₂O 136.15 High thermal stability; used in Suzuki couplings
1-(6-Aminopyrimidin-4-yl)ethanone Amino (6) C₆H₇N₃O 137.14 Polar; potential for hydrogen bonding
1-(2-Aminopyrimidin-4-yl)ethanone Amino (2) C₆H₇N₃O 137.14 Enhanced reactivity in nucleophilic substitutions
1-(2-Methyl-4-pyrimidinyl)ethanone Methyl (2) C₇H₈N₂O 136.15 Flavorant applications; moderate volatility
This compound* Neopentyl (6) C₁₁H₁₆N₂O 192.26 Hypothesized high lipophilicity; steric hindrance

*Hypothetical data inferred from substituent trends.

Key Observations:

  • Substituent Size and Lipophilicity: The neopentyl group (molecular weight ~72.15 g/mol) is significantly bulkier and more lipophilic than methyl (15.03 g/mol) or amino (16.02 g/mol) groups. This may reduce aqueous solubility but enhance membrane permeability in biological systems.
  • Amino groups, however, are stronger electron donors and may increase ring reactivity in electrophilic substitutions .

Crystallographic and Stability Insights

  • Dihydropyrimidine derivatives (e.g., 1-[4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-tetrahydropyrimidin-5-yl]ethanone) demonstrate that substituents like methyl or fluorophenyl groups stabilize crystal lattices via van der Waals interactions . Neopentyl’s bulk may similarly enhance crystallinity but complicate crystallization conditions.

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